2-Bromoethyl octadecyl hydrogen phosphate
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Overview
Description
2-Bromoethyl octadecyl hydrogen phosphate is an organic compound with the molecular formula C20H42BrO4P and a molecular weight of 457.43 g/mol . It is a phosphoric acid ester that contains a long alkyl chain (octadecyl group) and a bromoethyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl octadecyl hydrogen phosphate typically involves the reaction of octadecyl alcohol with phosphorus oxychloride (POCl3) to form octadecyl phosphorodichloridate. This intermediate is then reacted with 2-bromoethanol to yield this compound. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like dichloromethane or toluene. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl octadecyl hydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include substituted phosphates with different functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions but may include oxidized or reduced forms of the original compound.
Hydrolysis: Major products are octadecyl alcohol and phosphoric acid derivatives.
Scientific Research Applications
2-Bromoethyl octadecyl hydrogen phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of lipid membranes and as a component in the preparation of liposomes for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoethyl octadecyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The long alkyl chain (octadecyl group) allows the compound to integrate into lipid membranes, influencing membrane properties and dynamics .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl diethyl phosphate: Similar structure but with shorter alkyl chains.
Octadecyl phosphate: Lacks the bromoethyl group.
2-Chloroethyl octadecyl hydrogen phosphate: Contains a chloroethyl group instead of a bromoethyl group.
Uniqueness
2-Bromoethyl octadecyl hydrogen phosphate is unique due to the presence of both a long alkyl chain and a reactive bromoethyl group. This combination allows it to participate in a variety of chemical reactions and interact with biological systems in specific ways. The compound’s ability to integrate into lipid membranes and modify biomolecules makes it valuable for research and industrial applications.
Properties
IUPAC Name |
2-bromoethyl octadecyl hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42BrO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22,23)25-20-18-21/h2-20H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGOXLYUNHPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42BrO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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